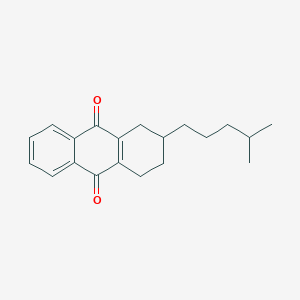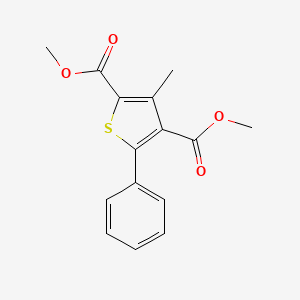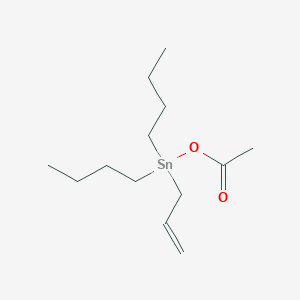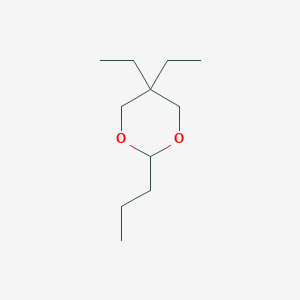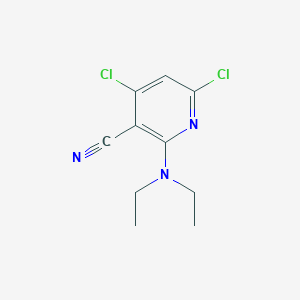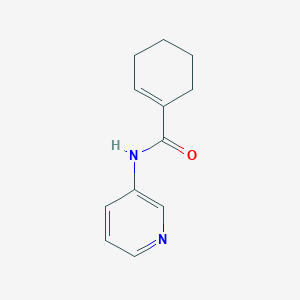
L-Aspartic acid, N,N-bis(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the aspartic acid molecule. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- typically involves the reaction of L-aspartic acid with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is often carried out using large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their structure and function. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity.
Vergleich Mit ähnlichen Verbindungen
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can be compared with other similar compounds, such as:
N,N-bis(2-hydroxyethyl)glycine: This compound has similar hydroxyethyl groups but is derived from glycine instead of aspartic acid.
N,N-bis(2-hydroxyethyl)alanine: Similar to the aspartic acid derivative but based on alanine.
N,N-bis(2-hydroxyethyl)serine: Derived from serine and has similar functional groups.
The uniqueness of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- lies in its specific structure and the presence of the aspartic acid backbone, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53123-82-3 |
|---|---|
Molekularformel |
C8H15NO6 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(2S)-2-[bis(2-hydroxyethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H15NO6/c10-3-1-9(2-4-11)6(8(14)15)5-7(12)13/h6,10-11H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
JVHKNPYETGTKDJ-LURJTMIESA-N |
Isomerische SMILES |
C(CO)N(CCO)[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C(CO)N(CCO)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


